molecular formula C14H11ClFN3O2S B4810027 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B4810027
M. Wt: 339.8 g/mol
InChI Key: NZLUOFKQUNJWLS-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a thiazole ring, and a phenyl group substituted with chlorine and fluorine atoms, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the pyrrolidine and thiazole rings with the substituted phenyl ring using amide bond formation techniques, such as peptide coupling reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

The specific molecular targets and pathways involved depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide: Differing in the position of the carboxamide group.

    1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylate: Featuring an ester group instead of an amide group.

    1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid: Containing a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2S/c15-10-6-9(1-2-11(10)16)19-7-8(5-12(19)20)13(21)18-14-17-3-4-22-14/h1-4,6,8H,5,7H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLUOFKQUNJWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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